molecular formula C23H23N3O5S2 B2894065 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate CAS No. 877642-01-8

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate

Cat. No.: B2894065
CAS No.: 877642-01-8
M. Wt: 485.57
InChI Key: BXKRPUIIMMFRDX-ZHACJKMWSA-N
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Description

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is an intricate molecular structure characterized by a mix of various functional groups Its complex architecture makes it a topic of interest in multiple scientific fields, including organic chemistry, biochemistry, and materials science

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound typically begins with the construction of the 1,3,4-thiadiazole core.

  • The synthesis proceeds with the attachment of the thioalkyl chain to the thiadiazole nucleus, followed by the formation of the pyranone structure.

  • The final step is the esterification of the pyranone with cinnamic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures, controlled pH environments, and the use of catalysts to increase yield and efficiency. The use of automated reactors and continuous flow systems could also be employed to enhance scalability and reproducibility.

Types of Reactions

  • Oxidation: The compound undergoes oxidation reactions, particularly at the sulfur atom of the thiadiazole ring.

  • Reduction: Reduction reactions may occur at the carbonyl groups within the pyranone structure.

  • Substitution: Nucleophilic substitution reactions can take place at the electrophilic sites, such as the carbonyl carbon of the cinnamate ester.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, sodium periodate

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride

  • Nucleophiles: Alcohols, amines, thiols

Major Products

  • Oxidation may yield sulfoxides or sulfones.

  • Reduction may result in hydroxyl derivatives.

  • Substitution reactions can produce a variety of functionalized derivatives, depending on the nucleophile used.

Chemistry

  • Used as a precursor in the synthesis of more complex organic molecules.

  • Acts as a versatile building block in combinatorial chemistry.

Biology

  • Investigated for its potential as a bioactive molecule, exhibiting antimicrobial or antiviral properties.

  • Studied for its role in enzyme inhibition assays.

Medicine

  • Explored in the development of targeted delivery systems for therapeutic agents.

Industry

  • Utilized in the creation of novel materials with unique optical or electronic properties.

  • Employed in the manufacture of coatings or polymers with enhanced durability.

Mechanism of Action

The biological activity of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is thought to be mediated through its interaction with specific molecular targets. Its mechanism of action may involve binding to enzymes or receptors, thereby modulating their activity. The compound's structure allows it to participate in various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Compared to other similar compounds, such as those featuring different substituents on the thiadiazole or pyranone rings, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate stands out due to its unique combination of functional groups

List of Similar Compounds

  • 5-(2-ethylbutanamido)-1,3,4-thiadiazole derivatives

  • 4-oxo-4H-pyran-3-yl cinnamates

  • Thiadiazole-pyrone conjugates

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-3-16(4-2)21(29)24-22-25-26-23(33-22)32-14-17-12-18(27)19(13-30-17)31-20(28)11-10-15-8-6-5-7-9-15/h5-13,16H,3-4,14H2,1-2H3,(H,24,25,29)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKRPUIIMMFRDX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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